Cas no 1432753-75-7 (Methyl 6-fluoro-5-(trifluoromethyl)nicotinate)

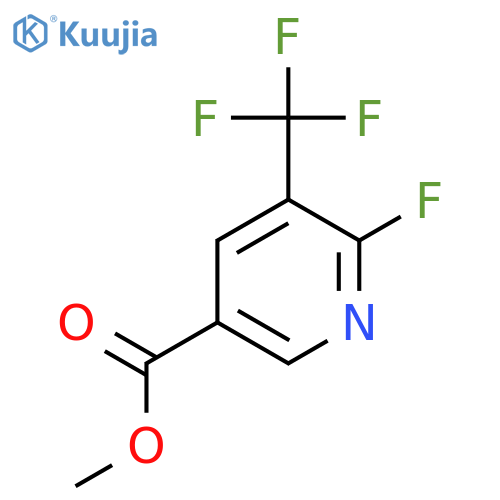

1432753-75-7 structure

商品名:Methyl 6-fluoro-5-(trifluoromethyl)nicotinate

CAS番号:1432753-75-7

MF:C8H5F4NO2

メガワット:223.1244161129

CID:4802317

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-fluoro-5-(trifluoromethyl)nicotinate

-

- インチ: 1S/C8H5F4NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3

- InChIKey: AOWFQJPYAIXBLG-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC=C(C(=O)OC)C=1)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005425-250mg |

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate |

1432753-75-7 | 95% | 250mg |

$1,078.00 | 2022-04-02 | |

| Alichem | A029005425-500mg |

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate |

1432753-75-7 | 95% | 500mg |

$1,836.65 | 2022-04-02 | |

| Alichem | A029005425-1g |

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate |

1432753-75-7 | 95% | 1g |

$3,155.55 | 2022-04-02 |

Methyl 6-fluoro-5-(trifluoromethyl)nicotinate 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1432753-75-7 (Methyl 6-fluoro-5-(trifluoromethyl)nicotinate) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬